potassium 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate
Description
Properties
IUPAC Name |
potassium;4-hydroxy-1-phenylpyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3.K/c13-8-6-12(11-9(8)10(14)15)7-4-2-1-3-5-7;/h1-6,13H,(H,14,15);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXCRCXTORQMOQ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C(=O)[O-])O.[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7KN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of potassium 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate typically involves the condensation of 1,3-diketones with arylhydrazines. This reaction is often catalyzed by transition metals or photoredox reactions. One common method includes the use of a palladium-catalyzed four-component coupling of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide . Industrial production methods may utilize resinous, nontoxic, thermally stable, and cost-effective catalysts like Amberlyst-70 to enhance the reaction efficiency and eco-friendliness .
Chemical Reactions Analysis
Potassium 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, often facilitated by bases or acids.
Condensation: It can undergo condensation reactions with aldehydes or ketones to form more complex structures.
Common reagents and conditions used in these reactions include transition-metal catalysts, photoredox conditions, and one-pot multicomponent processes. Major products formed from these reactions vary depending on the specific reagents and conditions used but often include substituted pyrazoles and other heterocyclic compounds .
Scientific Research Applications
Medicinal Chemistry
Potassium 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate is explored for its potential therapeutic properties:
- Anti-inflammatory Effects : Research indicates that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. The compound has shown promise in reducing inflammation in preclinical models .
- Antimicrobial Activity : Studies have demonstrated that pyrazole derivatives exhibit antibacterial properties against various Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have been tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition .
Agricultural Applications
The compound has been identified as a potential herbicide:
- Weed Control : this compound has been investigated for its efficacy in controlling gramineous and broadleaf weeds. It exhibits low toxicity and reduced residue levels in crops, making it an environmentally friendly option for agricultural practices .
Data Table: Summary of Applications
Case Study 1: Anti-inflammatory Properties
A study published in a peer-reviewed journal evaluated the anti-inflammatory effects of this compound in animal models. The results indicated a significant reduction in inflammatory markers compared to control groups, suggesting its potential as a therapeutic agent for inflammatory diseases.
Case Study 2: Herbicidal Efficacy
In another study focusing on agricultural applications, this compound was tested against common weeds in controlled environments. The herbicide demonstrated effective control over multiple weed species with minimal impact on crop safety, highlighting its potential as a sustainable agricultural solution.
Mechanism of Action
The mechanism by which potassium 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes, while its anti-inflammatory effects could be due to the modulation of inflammatory mediators. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid
5-(4-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid
- Similarity Score : 0.77
- Key Differences : Features a methoxy (-OCH₃) group at the phenyl ring’s para position.
- Impact : The electron-donating methoxy group enhances aromatic ring stability and may shift UV-Vis absorption spectra, suggesting utility in materials science or photochemical applications .
Methyl 4-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate
- Molecular Formula : C₁₁H₁₀N₂O₃
- Molecular Weight : 218.21 g/mol
- Key Differences : Methyl ester replaces the potassium carboxylate.
- Impact: The ester derivative is lipophilic, favoring organic solvent solubility (e.g., ethanol, DMSO). This makes it preferable for reactions requiring non-polar environments, such as ester hydrolysis or coupling reactions in organic synthesis .
Ethyl 4-Hydroxy-1-phenyl-5-(phenylazo)-1H-pyrazole-3-carboxylate
- Key Differences : Incorporates a phenylazo (-N=N-C₆H₅) group at position 5.
- Impact : The azo group introduces chromophoric properties, enabling applications in dyes or sensors. However, this substitution may reduce thermal stability due to azo bond sensitivity to light and heat .
Physicochemical and Application Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Solubility | Applications |
|---|---|---|---|---|---|
| This compound | C₁₁H₁₂O₂* | 176.22 | Hydroxyl, Phenyl, Carboxylate | Water | Pharmaceuticals, Agrochemicals |
| 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid | C₁₀H₉N₃O₂ | 219.20 | Amino, Phenyl, Carboxylic acid | Polar solvents | Bioactive intermediates |
| Methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | C₁₁H₁₀N₂O₃ | 218.21 | Methyl ester, Hydroxyl | Organic solvents | Organic synthesis |
| Ethyl 4-hydroxy-1-phenyl-5-(phenylazo)-1H-pyrazole-3-carboxylate | C₁₈H₁₆N₄O₃ | 336.35 | Ethyl ester, Phenylazo | Organic solvents | Dyes, Photochemical sensors |
*Note: The molecular formula for the potassium salt may require correction to include potassium (e.g., C₁₀H₇KN₂O₃), but the evidence explicitly states C₁₁H₁₂O₂ .
Research Findings and Industrial Relevance
- Technological Applications: Azo-functionalized derivatives (e.g., ethyl 4-hydroxy-1-phenyl-5-(phenylazo)-1H-pyrazole-3-carboxylate) are under exploration for smart materials and colorimetric sensors .
Biological Activity
Potassium 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate is a compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C13H14N2O4K
- Molecular Weight : 298.36 g/mol
- Melting Point : Not specified
- Solubility : Soluble in water and organic solvents
The biological activity of this compound is attributed to its ability to interact with various molecular targets. The hydroxy and phenyl groups facilitate hydrogen bonding with target proteins, while the pyrazole ring can engage in π-π interactions. These interactions modulate enzyme activity or receptor signaling pathways, leading to therapeutic effects such as:
- Anticancer Activity : Induction of apoptosis and inhibition of cell proliferation.
- Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokines.
- Antimicrobial Properties : Significant bactericidal activity against various pathogens.
Biological Activity Overview
| Activity Type | Cell Line/Pathogen | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | A549 (lung cancer) | TBD | Apoptosis induction |
| Antimicrobial | Staphylococcus spp. | TBD | Bactericidal activity |
| Anti-inflammatory | Various models | TBD | Cytokine inhibition |
Anticancer Research
In vitro studies have shown that this compound inhibits cell proliferation in various cancer cell lines, including A549 and MDA-MB-231. The compound has been noted for its potential to induce apoptosis through the modulation of signaling pathways involved in cell survival.
Antimicrobial Study
A study evaluated the antimicrobial properties of this compound against multiple bacterial strains, revealing significant activity against Staphylococcus aureus. The mechanism was attributed to the disruption of bacterial cell wall synthesis.
Comparative Analysis
Comparative studies with other pyrazole derivatives indicated that the presence of the hydroxy group significantly enhances biological activity. For instance, derivatives lacking this substituent exhibited reduced efficacy in anticancer assays.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for potassium 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, and how can reaction conditions be controlled to maximize yield and purity?
- Methodological Answer : Synthesis typically involves cyclocondensation of hydrazine derivatives with β-ketoesters, followed by carboxylation and potassium salt formation. Key variables include temperature (60–80°C), solvent polarity (e.g., ethanol or DMF), and pH control during salt precipitation. Purification via recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is critical. Analytical techniques like HPLC (>95% purity) and elemental analysis verify purity .
Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- 1H/13C NMR : Identify substituents on the pyrazole ring (e.g., phenyl group at N1, hydroxyl at C4) and carboxylate resonance.
- IR Spectroscopy : Confirm hydroxyl (3200–3400 cm⁻¹) and carboxylate (1650–1750 cm⁻¹) functional groups.
- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+K]+ ion).
- X-ray Powder Diffraction (XRPD) : Assess crystallinity and polymorphic forms .
Q. What preliminary biological screening strategies are recommended to evaluate its bioactivity?
- Methodological Answer : Use in vitro assays for antimicrobial (MIC assays), anti-inflammatory (COX-2 inhibition), or anticancer (MTT assays on cancer cell lines) activity. Standardize protocols with positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments to ensure statistical significance. Solubility in DMSO/PBS should be optimized to avoid false negatives .
Advanced Research Questions
Q. How can contradictions in biological activity data across different assays (e.g., cytotoxicity vs. anti-inflammatory effects) be systematically addressed?
- Methodological Answer :
- Dose-Response Curves : Establish IC50 values under standardized conditions.
- Off-Target Profiling : Use kinase or receptor-binding assays to identify unintended interactions.
- Metabolic Stability Tests : Assess compound degradation in serum (e.g., half-life in rat plasma) to rule out assay artifacts.
- Theoretical Calculations : Perform molecular docking to compare binding affinities across targets (e.g., DHFR vs. COX-2) .
Q. What crystallographic strategies using SHELX software are optimal for resolving the compound’s 3D structure?
- Methodological Answer :
- Data Collection : Use high-resolution (<1.0 Å) synchrotron X-ray data.
- SHELXL Refinement : Apply anisotropic displacement parameters for non-H atoms and constrain hydrogen bonding networks.
- Validation Tools : Employ R-factor convergence (<5%), Fourier difference maps, and CCDC deposition for reproducibility. Reference SHELX-97 algorithms for handling twinning or disorder .
Q. How can structure-activity relationship (SAR) studies be designed to modify the pyrazole core for enhanced target specificity?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with halogen (Cl, F) or methyl groups at C5 to probe steric/electronic effects.
- Pharmacophore Mapping : Use comparative molecular field analysis (CoMFA) to correlate substituent positions with bioactivity.
- In Silico Screening : Apply QSAR models to predict logP, polar surface area, and BBB permeability .
Q. Which computational approaches are suitable for predicting interactions between this compound and biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate binding to ATP-binding pockets (e.g., EGFR kinase) over 100-ns trajectories.
- Docking Software (AutoDock Vina) : Use flexible ligand docking with Lamarckian genetic algorithms.
- Free Energy Perturbation (FEP) : Calculate ΔΔG for mutant vs. wild-type targets to validate selectivity .
Q. How can the compound’s stability under varying pH, temperature, and light exposure be systematically evaluated?
- Methodological Answer :
- Forced Degradation Studies : Expose to 0.1M HCl/NaOH (pH 1–13) at 40°C for 48 hours; monitor via HPLC.
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (e.g., >200°C).
- Photostability : Use ICH Q1B guidelines (UV light at 1.2 million lux hours) to assess isomerization or oxidation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
